



What is the protocol for the extraction and purification of Galactosyl-lactose?

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Compound of Interest		
Compound Name:	Galactosyl-lactose	
Cat. No.:	B1165524	Get Quote

Application Notes: Extraction and Purification of Galactosyl-lactose

Galactosyl-lactose, a component of galactooligosaccharides (GOS), is a prominent prebiotic utilized in functional foods and infant formulas for its health-promoting benefits, which include mimicking the effects of human milk oligosaccharides (HMOs).[1][2] Industrially, **Galactosyl-lactose** is not typically extracted from a natural source but is produced through the enzymatic synthesis from lactose. This process, known as transgalactosylation, is catalyzed by the enzyme β -galactosidase.[1][3]

The enzymatic synthesis results in a complex mixture containing the desired GOS, unreacted lactose, and monosaccharide by-products such as glucose and galactose.[1][4] Consequently, a significant portion of the production cost and effort is dedicated to the downstream purification processes to isolate GOS with high purity.[1][5] The yield of GOS from the enzymatic reaction rarely exceeds 40%, which makes efficient purification crucial.[1][4]

Several techniques have been developed for the purification of GOS. These include advanced chromatographic methods like sequential simulated moving bed (SSMB) chromatography and cation exchange chromatography.[6][7] Additionally, membrane filtration techniques such as nanofiltration are employed.[4][7] An alternative and effective approach involves the selective fermentation of the monosaccharides and residual lactose by specific yeast strains, such as Kluyveromyces lactis and Cyberlindnera jadinii.[8][9]



The final purified **Galactosyl-lactose** product is analyzed for its composition and purity using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC).[10][11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Galactooligosaccharides (GOS)

This protocol describes the laboratory-scale synthesis of GOS from lactose using β -galactosidase.

Materials:

- Lactose solution (e.g., 200 g/L in water)[11]
- β-galactosidase enzyme from a microbial source (e.g., Kluyveromyces lactis)[11]
- Water bath or incubator
- pH meter
- Reaction vessel

Procedure:

- Prepare a concentrated lactose solution (e.g., 200 g/L) in distilled water.
- Adjust the pH and temperature of the lactose solution to the optimal conditions for the specific β-galactosidase being used. For example, β-galactosidase from Bacillus stearothermophilus has an optimal pH of 7.0 and temperature of 70°C.[12]
- Add the β -galactosidase enzyme to the lactose solution. The enzyme concentration should be optimized for the desired reaction rate.
- Incubate the reaction mixture with gentle agitation for a predetermined period (e.g., 24 hours).[13] Aliquots can be taken at different time intervals (e.g., 0, 3, 6, 12, 24 hours) to monitor the progress of the reaction.[13]



- To stop the reaction, heat the mixture to a temperature that denatures the enzyme (e.g., boiling for a few minutes).[13]
- The resulting mixture, referred to as crude GOS syrup, contains GOS, unreacted lactose, glucose, and galactose, and is now ready for purification.

Protocol 2: Purification of GOS by Cation Exchange Chromatography

This protocol outlines the separation of GOS from monosaccharides and lactose using a cation exchange resin.

Materials:

- Crude GOS syrup
- Cation exchange resin (e.g., Dowex 50WX4) in a specific ionic form (e.g., H+, Na+, K+, or Ca2+)[6][14]
- · Chromatography column
- Eluent (e.g., deionized water)
- Fraction collector
- Analytical system for fraction analysis (e.g., HPLC)

Procedure:

- Pack a chromatography column with the chosen cation exchange resin and equilibrate it with the eluent (deionized water).
- Load the crude GOS syrup onto the top of the column.
- Elute the column with deionized water at a constant flow rate.
- Collect fractions of the eluate using a fraction collector.



- Analyze the collected fractions for their sugar composition (GOS, lactose, glucose, galactose) using a suitable analytical method like HPLC.
- Pool the fractions containing the purified GOS. The separation is based on the principle that different saccharides have different affinities for the resin.[6]

Protocol 3: Purification of GOS by Selective Fermentation

This protocol uses yeast to selectively consume residual sugars from the crude GOS syrup.

Materials:

- Crude GOS syrup
- Yeast strain capable of fermenting glucose and lactose but not GOS (e.g., Kluyveromyces lactis CICC 1773)[9]
- Fermentation vessel
- Incubator shaker
- Centrifuge

Procedure:

- Dilute the crude GOS syrup to a suitable initial concentration (e.g., 50 g/L).[9]
- Inoculate the diluted GOS syrup with the selected yeast strain. An optimal inoculation rate should be used (e.g., 75 g/L of yeast).[9]
- Incubate the mixture under optimal fermentation conditions (temperature, agitation) for a specific duration (e.g., 12 hours).[9]
- After fermentation, stop the process and separate the yeast cells from the purified GOS solution by centrifugation.



• The supernatant, containing the purified GOS, can be further processed, for instance, by low-temperature distillation to remove any ethanol produced during fermentation.[9]

Data Presentation

Table 1: Comparison of GOS Purification Strategies

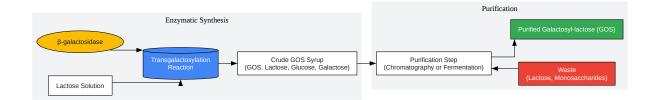
Purification Method	Target Molecules Removed	Key Parameters/Re agents	Reported Purity/Yield	Reference
Cation Exchange Chromatography	Monosaccharide s, Lactose	Dowex 50WX4 resin (H+ form)	Hydrogen form offered best selectivity	[6][14]
Sequential Simulated Moving Bed (SSMB)	Monosaccharide s	Cationic exchanger resin, Water as eluent	HP-GOS with >75% of original DP2 GOS	[7]
Selective Fermentation (K. marxianus)	Glucose, Lactose	Kluyveromyces marxianus DMB Km-RK	97.5% yield, 100% final purity	[8]
Selective Fermentation (K. lactis)	Glucose, Lactose	Kluyveromyces lactis CICC 1773	GOS content could reach 90.17%	[9]
Two-step Fermentation	Glucose, Lactose	C. jadinii then K. lactis	100% yield, 92.1% final purity	[8]

Table 2: Example of GOS Synthesis Yield

Initial Lactose Concentration	Lactose Conversion	Maximum Yield of Allo- lactulose	Maximum Yield of Lactulose	Reference
200 g/L	66.5%	47.5 g/L	15.4 g/L	[11]

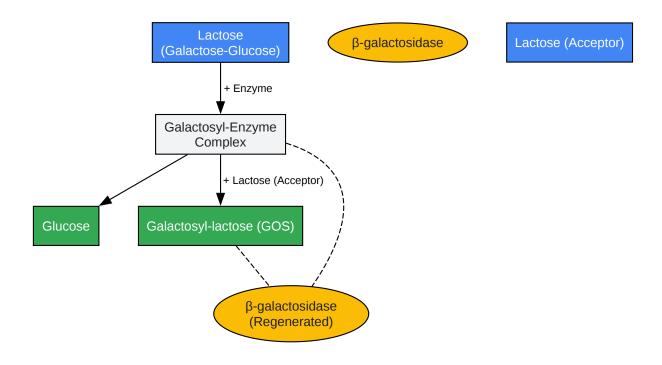


Visualizations



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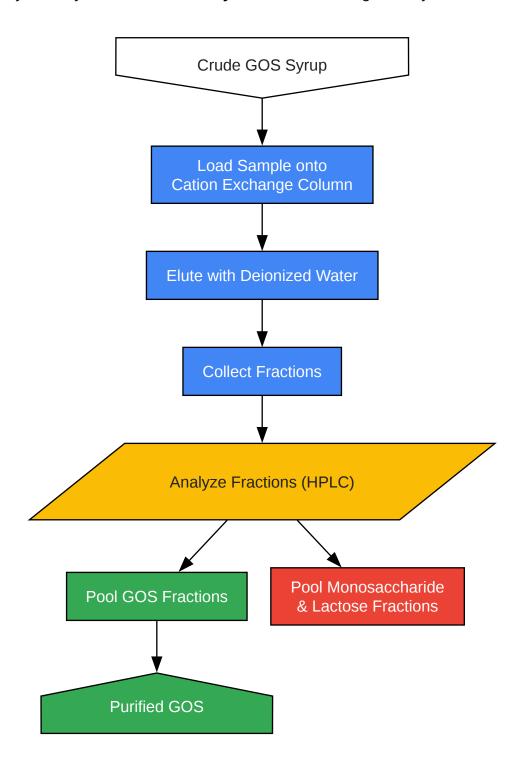
Caption: Overall workflow for the production and purification of **Galactosyl-lactose**.



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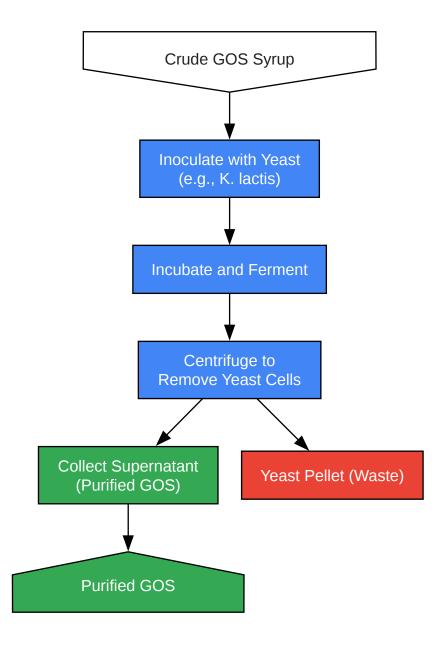
Caption: Enzymatic synthesis of **Galactosyl-lactose** via transgalactosylation.



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Caption: Workflow for chromatographic purification of Galactosyl-lactose.





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Caption: Workflow for purification of **Galactosyl-lactose** by selective fermentation.

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Methodological & Application





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